2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates using microorganisms such as Aspergillus niger and Yarrowia lipolytica . The process involves the conversion of sugars into citric acid under controlled conditions of pH, temperature, and nutrient availability.
Industrial Production Methods: The industrial production of this compound predominantly employs submerged fermentation techniques. This method utilizes strains of Aspergillus niger due to its high yield and efficiency . The fermentation broth is then filtered, and the citric acid is precipitated using calcium hydroxide to form calcium citrate, which is subsequently treated with sulfuric acid to release citric acid .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aconitic acid and other intermediates in the citric acid cycle.
Reduction: Reduction reactions can convert it into isocitric acid.
Esterification: It reacts with alcohols to form esters, which are used in the synthesis of biodegradable polymers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Esterification Conditions: Acidic catalysts such as sulfuric acid are used to facilitate esterification reactions.
Major Products:
Aconitic Acid: Formed through oxidation.
Isocitric Acid: Formed through reduction.
Esters: Formed through esterification with various alcohols.
Scientific Research Applications
2-Hydroxypropane-1,2,3-tricarboxylic acid has extensive applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylic acid involves its role in the citric acid cycle. It acts as an intermediate in the cycle, facilitating the oxidation of acetyl-CoA to carbon dioxide and water, thereby releasing energy in the form of ATP . Additionally, its chelating properties allow it to bind metal ions, making it effective in various industrial and medical applications .
Comparison with Similar Compounds
Isocitric Acid: An isomer of citric acid with similar chemical properties but different biological roles.
Aconitic Acid: An intermediate in the citric acid cycle with a similar structure but different reactivity.
Trimesic Acid: A tricarboxylic acid with a benzene ring, differing significantly in structure and applications.
Uniqueness: 2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its pivotal role in the citric acid cycle, its non-toxic nature, and its wide range of applications across various industries. Its ability to chelate metal ions and its involvement in essential metabolic pathways distinguish it from other tricarboxylic acids .
Properties
Molecular Formula |
C6H8O7 |
---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1,5+1 |
InChI Key |
KRKNYBCHXYNGOX-FRSWOAELSA-N |
Isomeric SMILES |
C([13C](=O)O)C(C[13C](=O)O)([13C](=O)O)O |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.